molecular formula C8H5ClN2O2 B2596595 4-chloro-1H-indazole-5-carboxylic acid CAS No. 1890325-99-1

4-chloro-1H-indazole-5-carboxylic acid

Cat. No. B2596595
CAS RN: 1890325-99-1
M. Wt: 196.59
InChI Key: XSQUXNABXVRJHD-UHFFFAOYSA-N
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Description

4-chloro-1H-indazole-5-carboxylic acid is an important pharmaceutical intermediate used to build active drug molecules . It has a molecular weight of 196.59 .


Synthesis Analysis

There are several synthetic approaches to 1H- and 2H-indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The IUPAC name of this compound is 4-chloro-1H-indazole-5-carboxylic acid. Its InChI code is 1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For instance, N-tosylhydrazones can react with arynes under mild reaction conditions to afford 3-substituted indazoles . Also, the [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .


Physical And Chemical Properties Analysis

4-chloro-1H-indazole-5-carboxylic acid is a powder with a purity of 95%. It should be stored at room temperature .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 4-chloro-1H-indazole-5-carboxylic acid is not mentioned in the search results, indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

While the specific future directions for 4-chloro-1H-indazole-5-carboxylic acid are not mentioned in the search results, the medicinal properties of indazole derivatives are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

4-chloro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUXNABXVRJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1H-indazole-5-carboxylic acid

CAS RN

1890325-99-1
Record name 4-chloro-1H-indazole-5-carboxylic acid
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